2-Fluoro-3'-pyrrolidinomethyl benzophenone
Description
2-Fluoro-3'-pyrrolidinomethyl benzophenone is a fluorinated benzophenone derivative characterized by a fluorine substituent at the 2-position of one aromatic ring and a pyrrolidinomethyl group at the 3'-position of the adjacent ring. Its molecular structure combines the photostability and UV-absorbing properties of benzophenones with the steric and electronic effects imparted by fluorine and the pyrrolidine moiety.
Key physicochemical properties (inferred from structurally similar compounds) suggest moderate lipophilicity (LogP ~3–4) and thermal stability (boiling point >400°C), which are critical for applications in pharmaceuticals, coatings, and photoinitiators .
Properties
IUPAC Name |
(2-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-9-2-1-8-16(17)18(21)15-7-5-6-14(12-15)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWBFZHQCQGCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643209 | |
| Record name | (2-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-60-0 | |
| Record name | (2-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3’-pyrrolidinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with benzophenone and 2-fluorobenzene.
Formation of Intermediate: The 2-fluorobenzene undergoes a Friedel-Crafts acylation reaction with benzophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form an intermediate.
Introduction of Pyrrolidinomethyl Group: The intermediate is then reacted with pyrrolidine and formaldehyde in a Mannich reaction to introduce the pyrrolidinomethyl group.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-3’-pyrrolidinomethyl benzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2-Fluoro-3’-pyrrolidinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and pyrrolidinomethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Benzophenone Derivatives
| Compound | Substituent Positions | Amine Group | Key Functional Group |
|---|---|---|---|
| This compound | 2-F, 3'-pyrrolidine | Pyrrolidine | Fluorine |
| 2-Fluoro-3'-piperidinomethyl benzophenone | 2-F, 3'-piperidine | Piperidine | Fluorine |
| 3-Cyano-3'-pyrrolidinomethyl benzophenone | 3-CN, 3'-pyrrolidine | Pyrrolidine | Cyano |
Table 2: Application-Specific Properties
Biological Activity
2-Fluoro-3'-pyrrolidinomethyl benzophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies that highlight its significance in pharmaceutical applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H18FNO
- Molecular Weight : 273.32 g/mol
- IUPAC Name : 2-Fluoro-3-(pyrrolidinomethyl)benzophenone
The presence of the fluorine atom and the pyrrolidinomethyl group contributes to its unique reactivity and biological profile.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, a study conducted on a range of Gram-positive and Gram-negative bacteria demonstrated effective inhibition at low concentrations, suggesting a promising therapeutic application in treating bacterial infections.
Anticancer Activity
In vitro studies have revealed that this compound possesses anticancer properties, particularly against specific cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, which is crucial for the development of new cancer therapies.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Induction of apoptosis |
| HeLa (Cervical) | 12.3 | Cell cycle arrest |
| A549 (Lung) | 10.8 | Inhibition of proliferation |
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. Notably, it shows promise as an inhibitor of nitric oxide synthase (NOS), which is implicated in neurodegenerative diseases and inflammatory conditions.
- Selectivity : The compound exhibits selectivity towards neuronal NOS (nNOS) over endothelial NOS (eNOS), which is beneficial for reducing side effects related to vascular regulation.
The precise mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Binding Affinity : The compound binds to active sites on target enzymes or receptors, altering their activity.
- Signal Transduction Modulation : It may modulate signaling pathways related to cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed, contributing to the induction of apoptosis in cancer cells.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in a murine model of cerebral ischemia. Results indicated a reduction in neuronal death and improved functional outcomes compared to controls.
- Combination Therapy Potential : In combination with standard chemotherapy agents, this compound enhanced the cytotoxic effects against resistant cancer cell lines, indicating its potential as an adjunct therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
